N-甲基环己烷磺酰胺

描述

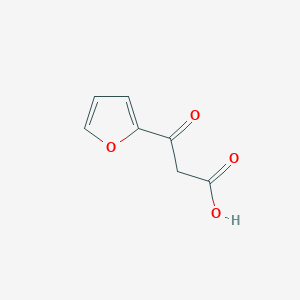

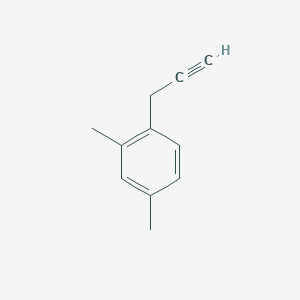

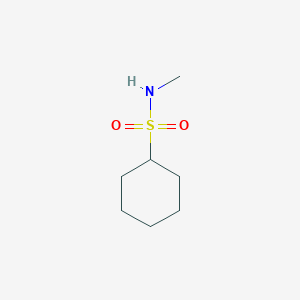

N-Methylcyclohexanesulfonamide is a chemical compound with the molecular formula C7H15NO2S . It is used in the field of organic chemistry as a building block .

Synthesis Analysis

The synthesis of N-Methylcyclohexanesulfonamide involves the reaction of cyclohexanesulfonyl chloride with methylamine . The reaction is carried out in a solution of tetrahydrofuran and dichloromethane at 0°C for 20 hours . The mixture is then diluted with dichloromethane and washed with a 10% NaHCO3 solution and brine. The organic layer is dried over MgSO4, filtered, and the filtrate is concentrated under reduced pressure to yield the title compound .

Molecular Structure Analysis

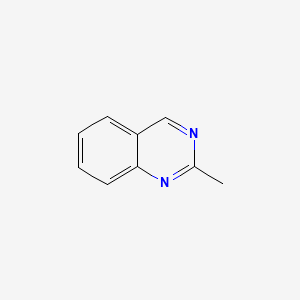

The molecular structure of N-Methylcyclohexanesulfonamide consists of a cyclohexane ring attached to a sulfonamide group . The sulfonamide group contains a sulfur atom bonded to an oxygen atom, a nitrogen atom, and a methyl group .

科学研究应用

合成过程和化学性质

- N-甲基环己烷磺酰胺和相关化合物通过各种化学过程合成。例如,赵立方(2002 年)描述了使用甲磺酰氯合成甲磺酰胺,重点介绍了高产率生产的最佳条件 (赵立方,2002)。类似地,Kasyan 等人。(1997 年)合成了 N-(芳基磺酰基)双环[2.2.1]庚-2-烯内-5-甲基胺,提供了对这些化合物的结构和光谱参数的见解 (Kasyan 等,1997)。

催化和有机反应中的应用

- 在催化中,N-甲基环己烷磺酰胺衍生物已应用于各种反应。例如,Cortez 等人。(2007 年)讨论了单磺酰胺-环己烷-1,2-二胺-RhCp∗配合物在酮的不对称转移氢化 (ATH) 中的用途,实现了高对映选择性和产率 (Cortez 等,2007)。

热稳定性和衍生物形成

- 研究了通过 N-甲基化形成氯磺隆和甲磺隆-甲基等化合物的稳定衍生物,以提高其用于气相色谱分析的热稳定性。Klaffenbach 等人。(1993 年)探索了这种方法,证明了 N-甲基衍生物在特定条件下的稳定性 (Klaffenbach 等,1993)。

药物化学中的生物共轭

- N-甲基-N-苯基乙烯基磺酰胺已用于肽和蛋白质中的半胱氨酸选择性共轭。黄等人。(2018 年)报道了它们在抗体-药物偶联物 (ADC) 制备中的应用,重点介绍了对药物-抗体比率的控制 (黄等人,2018)。

作用机制

Target of Action

N-Methylcyclohexanesulfonamide, like other sulfonamides, primarily targets the dihydropteroate synthetase enzyme . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial DNA synthesis .

Mode of Action

N-Methylcyclohexanesulfonamide acts as a competitive antagonist and structural analogue of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By binding to the active site of the dihydropteroate synthetase enzyme, it prevents PABA from accessing the site, thereby inhibiting the production of folic acid . This results in a halt in bacterial DNA synthesis, leading to the death of the bacteria .

Biochemical Pathways

The primary biochemical pathway affected by N-Methylcyclohexanesulfonamide is the folic acid synthesis pathway . By inhibiting the dihydropteroate synthetase enzyme, N-Methylcyclohexanesulfonamide disrupts this pathway, preventing the production of folic acid and, consequently, the synthesis of bacterial DNA .

Pharmacokinetics

They are mainly metabolized by the liver and excreted by the kidneys . Sulfonamides also compete for bilirubin-binding sites on albumin, which can influence their distribution and elimination .

Result of Action

The primary result of N-Methylcyclohexanesulfonamide’s action is the inhibition of bacterial growth . By preventing the synthesis of folic acid, an essential component for bacterial DNA synthesis, N-Methylcyclohexanesulfonamide effectively halts bacterial replication .

Action Environment

The efficacy and stability of N-Methylcyclohexanesulfonamide can be influenced by various environmental factors. For instance, the presence of PABA in the environment can reduce the drug’s efficacy due to competitive inhibition

属性

IUPAC Name |

N-methylcyclohexanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2S/c1-8-11(9,10)7-5-3-2-4-6-7/h7-8H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDKUGXSDROKLKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1CCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Cyclohexanecarboxylic acid, 4-[[[(2Z)-3-carboxy-1-oxo-2-propen-1-yl]amino]methyl]-, trans-](/img/structure/B3150938.png)

![3-[5-Amino-1-(2-hydroxy-ethyl)-1H-benzoimidazol-2-yl]-propan-1-ol](/img/structure/B3150967.png)